7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core with bromine and chlorine substituents at the 7 and 5 positions, respectively. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its empirical formula is , and it has a molecular weight of 231.48 g/mol .
The compound can be synthesized through various chemical methods, often involving halogenation reactions of pyrrolo[2,3-c]pyridine derivatives. Its unique structure allows for diverse chemical reactivity, making it a valuable target for synthetic chemists and pharmacologists alike.
The synthesis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and chlorination of suitable pyrrolo[2,3-c]pyridine precursors. A common synthetic route begins with the appropriate nitropyridine derivative, which undergoes a series of reactions including:
These reactions are usually carried out under controlled conditions to optimize yield and purity .
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to ensure high-quality products. The specific conditions (temperature, pressure, solvent choice) can significantly influence the reaction outcomes.
The molecular structure of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine features a bicyclic system where a pyrrole ring is fused with a pyridine ring. The presence of halogen substituents at specific positions affects both the electronic properties and steric hindrance around the reactive sites.
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is capable of undergoing several types of chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of diverse functionalized derivatives .
The mechanism of action for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By inhibiting FGFR activity, this compound can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities. This interaction is significant in cancer biology as FGFRs are often overexpressed in various tumor types .
While specific boiling points are not available for this compound, it is characterized by high gastrointestinal absorption and permeability across biological membranes (Blood-Brain Barrier permeant) due to its lipophilic nature.
Key chemical properties include:
These properties suggest that the compound may exhibit significant biological activity while also being amenable to further chemical modification for enhanced efficacy in therapeutic applications .
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Research continues to explore its full potential in various fields, particularly in drug discovery aimed at treating cancers associated with aberrant FGFR signaling pathways .
The construction of the 1H-pyrrolo[2,3-c]pyridine core typically employs cyclization strategies starting from halogenated pyridine precursors. A prominent method involves Madelung-type cyclization, where ortho-substituted pyridines undergo intramolecular condensation with carbonyl compounds under strong base catalysis. However, this approach suffers from moderate yields (typically 40–60%) due to competing polymerization side reactions. Modern adaptations utilize transition-metal-catalyzed cyclizations, particularly palladium-catalyzed C–N coupling, to assemble the bicyclic system with improved efficiency . For 7-bromo-5-chloro derivatives, a critical advancement involves sequential halogenation-protection sequences. The trimethylsilylethoxymethyl (SEM) protecting group proves indispensable for preventing N-H reactivity during ring formation, though its removal poses challenges. SEM deprotection with acid catalysts can trigger formaldehyde release, leading to tricyclic eight-membered ring byproducts that complicate purification . Alternative routes employ Friedel-Crafts acylation on preformed pyrrolopyridine cores, as demonstrated by the synthesis of methyl 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate. This method achieves 99% yield via aluminum chloride-mediated reaction in dichloromethane/nitromethane solvent systems [6].
Regioselective halogenation of the pyrrolo[2,3-c]pyridine scaffold requires precise control of electronic and steric factors. Bromination preferentially occurs at the electron-rich C7 position using N-bromosuccinimide (NBS) in polar aprotic solvents (DMF, acetonitrile), yielding 7-bromo intermediates. Subsequent chlorination at C5 demands electrophilic chlorine sources (e.g., Cl₂, SO₂Cl₂) under controlled temperatures (–10°C to 25°C) to prevent polyhalogenation [6]. The C5 position’s reduced nucleophilicity necessitates activating groups (e.g., methoxy at C4) or Lewis acid catalysis (AlCl₃) for efficient substitution. This stepwise approach achieves >95% regioselectivity confirmed by NMR and LC-MS analysis [6]. Thermodynamic studies reveal that bromine exerts greater steric demand than chlorine, influencing subsequent cross-coupling kinetics. The halogenation sequence is critical: bromination before chlorination minimizes undesired dihalo byproducts (<5%) compared to reverse sequences (>15% impurities) .
Table 1: Halogenation Optimization Parameters for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Halogenation Step | Reagent | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
C7 Bromination | NBS (1.05 eq) | Anhydrous DMF | 0°C → 25°C | 92 | >98% C7 |
C5 Chlorination | Cl₂ gas (1.1 eq) | DCM/MeNO₂ (4:1) | –10°C | 87 | >95% C5 |
One-pot halogenation | NBS + SO₂Cl₂ | Acetonitrile | 25°C | 68 | 82% C7/C5 |
The 7-bromo-5-chloro substitution pattern enables sequential chemoselective functionalization. Bromine’s superior leaving-group ability facilitates initial Suzuki-Miyaura couplings under mild conditions (Pd₂(dba)₃/XPhos, 70–80°C), preserving the C5-chlorine for subsequent derivatization . Key optimization parameters include:
After bromine functionalization, the C5-chlorine undergoes Buchwald-Hartwig amination using RuPhos Pd G2 precatalyst. This sequence achieves 68–77% yields for aryl/amine derivatives essential in medicinal chemistry. Notably, competing reduction pathways generate dehalogenated impurities unless catalyst systems are carefully tuned. Recent protocols employ PEPPSI-SIPr catalyst for aminations at room temperature, improving functional group tolerance .
Table 2: Cross-Coupling Reactions on 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Reaction Type | Catalyst System | Conditions | Conversion (%) | Selectivity |
---|---|---|---|---|
Suzuki-Miyaura (C7) | Pd₂(dba)₃/XPhos | K₃PO₄, t-BuOH/H₂O, 80°C | >95 | 92:4 mono:diarylation |
Buchwald-Hartwig (C5) | RuPhos Pd G2/RuPhos | NaOt-Bu, toluene, 110°C | 94 | 88% amination |
Sonogashira (C7) | Pd(PPh₃)₄/CuI | Et₃N, DMF, 60°C | 78 | >90% monoalkynylation |
Solvent polarity critically influences reaction outcomes:
Temperature profiling reveals strict operational windows:
Microwave-assisted synthesis reduces step times from hours to minutes (e.g., 15 min for Suzuki coupling vs. 12 h conventionally) while improving yields by 8–12% through rapid, uniform heating .
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2